

Spectroscopic Profile of 4-Chlorobenzhydryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorobenzhydryl chloride

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This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR) spectroscopic data of **4-Chlorobenzhydryl chloride** ($C_{13}H_{10}Cl_2$), a key intermediate in organic synthesis. This document presents available 1H NMR data and predicted ^{13}C NMR data, complete with experimental protocols and structural visualizations to aid in research and development.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **4-Chlorobenzhydryl chloride** relies heavily on NMR spectroscopy. The following tables summarize the 1H and predicted ^{13}C NMR data.

1H NMR Spectroscopic Data

The proton NMR spectrum of **4-Chlorobenzhydryl chloride** was acquired in deuterated chloroform ($CDCl_3$). The observed chemical shifts are presented in Table 1.

Table 1: 1H NMR Data for **4-Chlorobenzhydryl Chloride** in $CDCl_3$ [\[1\]](#)

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|-------------------------|
| 7.34 - 7.31 | Multiplet | Aromatic Protons |
| 7.28 | Multiplet | Aromatic Protons |
| 6.047 | Singlet | Benzhydryl Proton (-CH) |

Note: Detailed peak assignments and coupling constants are not fully available in the referenced literature. The aromatic region (7.28-7.34 ppm) corresponds to the nine protons of the two phenyl rings. The downfield singlet at 6.047 ppm is characteristic of the methine proton situated between the two aromatic rings and bonded to a chlorine atom.

¹³C NMR Spectroscopic Data (Predicted)

Experimental ¹³C NMR data for **4-Chlorobenzhydryl chloride** is not readily available in the surveyed literature. Therefore, the following data (Table 2) is based on computational predictions and should be used as an estimation.

Table 2: Predicted ¹³C NMR Data for **4-Chlorobenzhydryl Chloride**

| Chemical Shift (ppm) | Assignment |
|----------------------|--|
| ~140-142 | Quaternary Carbon (C-Cl on phenyl) |
| ~138-140 | Quaternary Carbon (ipso-C of unsubstituted phenyl) |
| ~128-130 | Aromatic CH (ortho/meta to Cl) |
| ~127-129 | Aromatic CH (unsubstituted phenyl) |
| ~65-70 | Benzhydryl Carbon (-CHCl) |

Note: These are estimated values and require experimental verification.

Experimental Protocols

The following section outlines a general procedure for the acquisition of NMR spectra for compounds such as **4-Chlorobenzhydryl chloride**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **4-Chlorobenzhydryl chloride** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

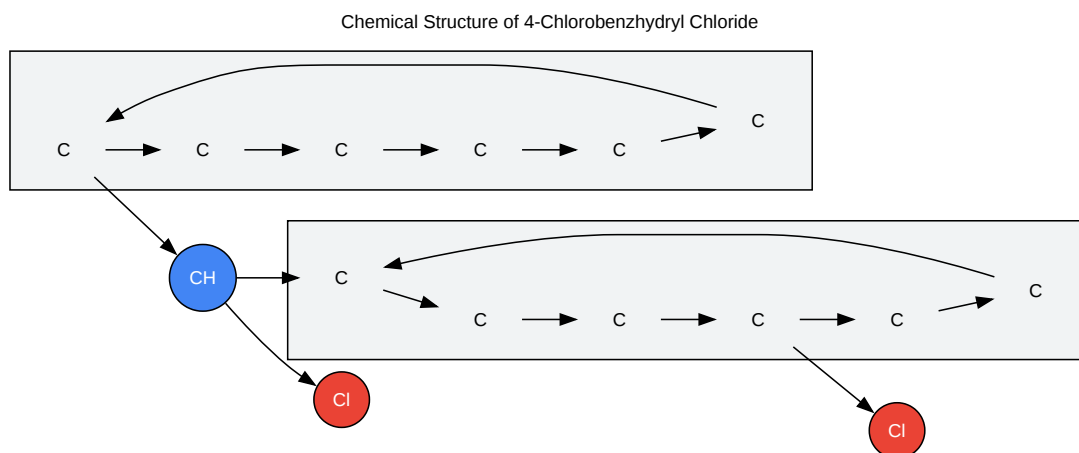
NMR Data Acquisition

- **Instrument:** A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.
- ^1H NMR Parameters (Typical):
 - **Pulse Program:** Standard single-pulse sequence.
 - **Number of Scans:** 16-64, depending on sample concentration.
 - **Relaxation Delay:** 1-2 seconds.
 - **Acquisition Time:** 2-4 seconds.
 - **Spectral Width:** 0-15 ppm.
- ^{13}C NMR Parameters (Typical):
 - **Pulse Program:** Proton-decoupled single-pulse sequence.
 - **Number of Scans:** 1024 or more, depending on concentration and instrument sensitivity.
 - **Relaxation Delay:** 2-5 seconds.
 - **Acquisition Time:** 1-2 seconds.

- Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

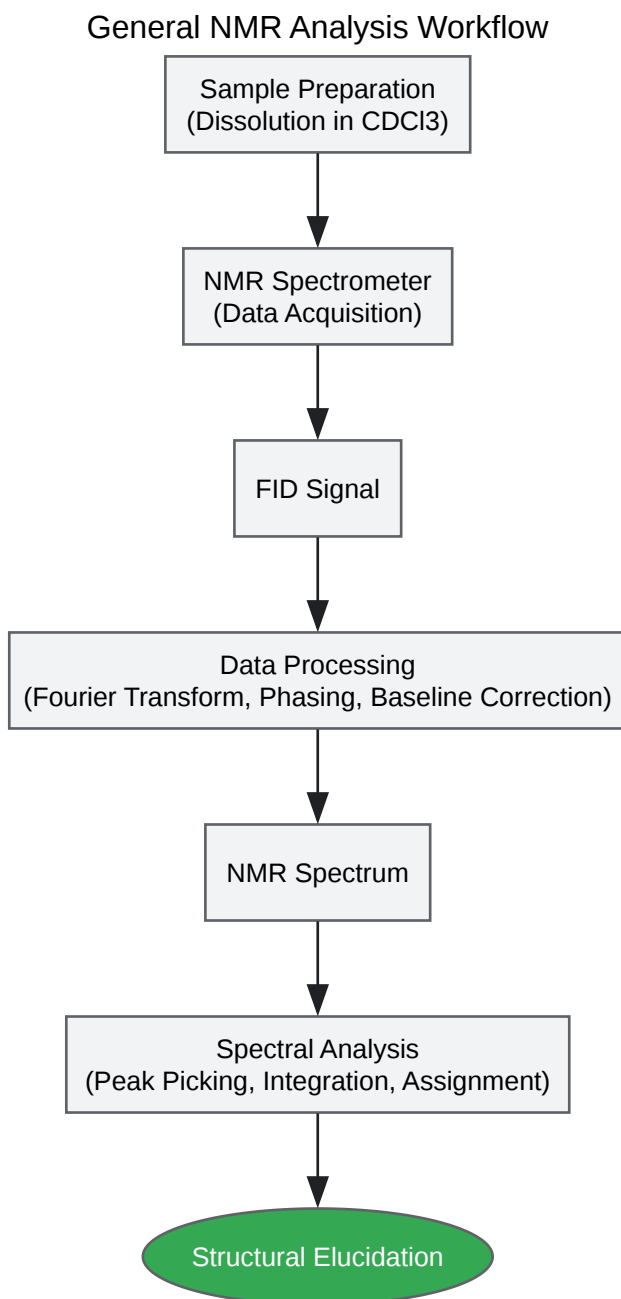
Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure and a general workflow for NMR analysis.



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Caption: Molecular graph of **4-Chlorobenzhydryl chloride**.



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Caption: A simplified workflow for NMR spectroscopic analysis.

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References

- 1. 4-Chlorobenzhydrylchloride(134-83-8) ¹H NMR [m.chemicalbook.com]
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